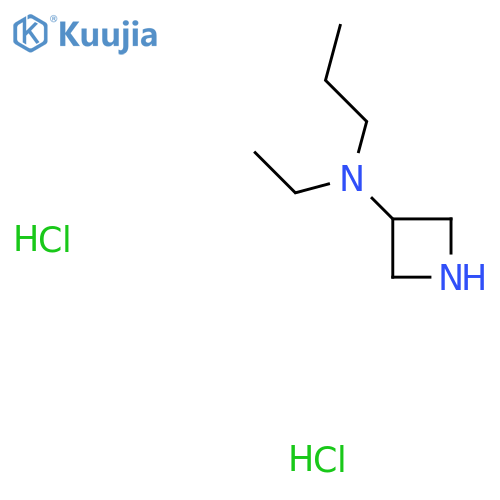

Cas no 2445794-54-5 (N-ethyl-N-propylazetidin-3-amine dihydrochloride)

2445794-54-5 structure

商品名:N-ethyl-N-propylazetidin-3-amine dihydrochloride

CAS番号:2445794-54-5

MF:C8H20Cl2N2

メガワット:215.163800239563

MDL:MFCD32691689

CID:5669424

PubChem ID:155821206

N-ethyl-N-propylazetidin-3-amine dihydrochloride 化学的及び物理的性質

名前と識別子

-

- N-ethyl-N-propylazetidin-3-amine dihydrochloride

- EN300-26976554

- N-Ethyl-N-propylazetidin-3-amine;dihydrochloride

- 2445794-54-5

-

- MDL: MFCD32691689

- インチ: 1S/C8H18N2.2ClH/c1-3-5-10(4-2)8-6-9-7-8;;/h8-9H,3-7H2,1-2H3;2*1H

- InChIKey: FJJPZBWYZPAHTE-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.N(CC)(CCC)C1CNC1

計算された属性

- せいみつぶんしりょう: 214.1003540g/mol

- どういたいしつりょう: 214.1003540g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 89.3

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 15.3Ų

N-ethyl-N-propylazetidin-3-amine dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26976554-1.0g |

N-ethyl-N-propylazetidin-3-amine dihydrochloride |

2445794-54-5 | 95.0% | 1.0g |

$714.0 | 2025-03-20 | |

| Enamine | EN300-26976554-0.1g |

N-ethyl-N-propylazetidin-3-amine dihydrochloride |

2445794-54-5 | 95.0% | 0.1g |

$248.0 | 2025-03-20 | |

| Enamine | EN300-26976554-10.0g |

N-ethyl-N-propylazetidin-3-amine dihydrochloride |

2445794-54-5 | 95.0% | 10.0g |

$3069.0 | 2025-03-20 | |

| Enamine | EN300-26976554-1g |

N-ethyl-N-propylazetidin-3-amine dihydrochloride |

2445794-54-5 | 95% | 1g |

$714.0 | 2023-09-11 | |

| Aaron | AR028VXT-500mg |

N-ethyl-N-propylazetidin-3-aminedihydrochloride |

2445794-54-5 | 95% | 500mg |

$791.00 | 2025-02-17 | |

| Aaron | AR028VXT-2.5g |

N-ethyl-N-propylazetidin-3-aminedihydrochloride |

2445794-54-5 | 95% | 2.5g |

$1949.00 | 2025-02-17 | |

| 1PlusChem | 1P028VPH-5g |

N-ethyl-N-propylazetidin-3-aminedihydrochloride |

2445794-54-5 | 95% | 5g |

$2621.00 | 2024-05-21 | |

| 1PlusChem | 1P028VPH-50mg |

N-ethyl-N-propylazetidin-3-aminedihydrochloride |

2445794-54-5 | 95% | 50mg |

$260.00 | 2024-05-21 | |

| 1PlusChem | 1P028VPH-100mg |

N-ethyl-N-propylazetidin-3-aminedihydrochloride |

2445794-54-5 | 95% | 100mg |

$358.00 | 2024-05-21 | |

| 1PlusChem | 1P028VPH-250mg |

N-ethyl-N-propylazetidin-3-aminedihydrochloride |

2445794-54-5 | 95% | 250mg |

$499.00 | 2024-05-21 |

N-ethyl-N-propylazetidin-3-amine dihydrochloride 関連文献

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

2445794-54-5 (N-ethyl-N-propylazetidin-3-amine dihydrochloride) 関連製品

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量